molecular formula C20H20FN3O2 B2968128 N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-66-6

N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2968128
CAS No.: 1574583-66-6
M. Wt: 353.397
InChI Key: RWBZCJKYTIIRFO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative characterized by a fused pyrido-quinazoline core. The compound features a 3-fluorophenyl carboxamide substituent at position 3, a methyl group at position 5, and an oxo group at position 11. The fluorine atom on the phenyl ring is strategically incorporated to modulate electronic properties, enhance metabolic stability, and improve target binding through hydrophobic or hydrogen-bonding interactions .

Properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBZCJKYTIIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN3O2C_{17}H_{18}FN_{3}O_{2} with a molecular weight of approximately 313.35 g/mol. The structure features a pyridoquinazoline core fused with a carboxamide group and a fluorophenyl substituent, which is believed to enhance its biological activity through improved lipophilicity and cellular uptake.

Structural Characteristics

PropertyValue
Molecular FormulaC17H18FN3O2C_{17}H_{18}FN_{3}O_{2}
Molecular Weight313.35 g/mol
IUPAC NameThis compound
SMILESCc1nc2c(c1N=CNC2=O)C(=O)N(Cc3cc(F)ccc3)C

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to N-(3-fluorophenyl)-5-methyl-11-oxo have been shown to inhibit various cancer cell lines:

  • In vitro studies demonstrated that similar quinazoline derivatives have IC50 values ranging from 0.096 μM to 10 nM against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .

Antioxidant Activity

Quinazoline derivatives also exhibit antioxidant properties:

  • DPPH Scavenging Activity : Compounds have shown high DPPH radical scavenging activities with IC50 values indicating their potential as effective antioxidants .

Other Biological Activities

The compound may possess additional biological activities:

  • Antimicrobial Activity : Quinazolines have been reported to show antibacterial and antifungal properties against various pathogens .
  • Anticonvulsant Effects : Some derivatives demonstrate anticonvulsant activity in preclinical models .

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of quinazoline derivatives similar to N-(3-fluorophenyl)-5-methyl-11-oxo found that these compounds significantly reduced cell viability in A549 and AGS cell lines at concentrations as low as 100 μM. The study highlighted the modulation of gene expression related to cell motility and apoptosis pathways .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that quinazoline derivatives could inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This was evidenced by decreased expression of EMT markers in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

This analog () shares the same pyrido-quinazoline core and carboxamide group but substitutes the 3-fluorophenyl group with a 3,4-dimethoxyphenyl moiety. Key comparisons include:

Property Target Compound (3-Fluorophenyl) 3,4-Dimethoxyphenyl Analog
Substituent Electronic Effects Electron-withdrawing (F) enhances electrophilicity Electron-donating (OCH₃) increases electron density
Lipophilicity (LogP) Lower due to F’s hydrophilicity Higher (methoxy groups increase LogP)
Steric Bulk Compact (van der Waals radius of F: 1.47 Å) Bulky (two methoxy groups occupy more space)
Metabolic Stability Fluorine resists oxidative metabolism Methoxy groups may undergo demethylation
Target Binding Potential for halogen bonding Methoxy groups may engage in hydrogen bonding

Research Findings :

  • The 3-fluorophenyl derivative exhibits superior metabolic stability in hepatic microsome assays compared to the 3,4-dimethoxyphenyl analog, attributed to fluorine’s resistance to cytochrome P450 oxidation .
  • In silico docking studies suggest the 3-fluorophenyl group fits better into hydrophobic pockets of kinase targets, while the 3,4-dimethoxyphenyl analog shows reduced affinity due to steric hindrance .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This compound () belongs to a pyrazole class but shares functional group motifs relevant to medicinal chemistry:

Feature Target Compound Pyrazole Analog
Core Structure Pyrido-quinazoline (rigid, planar) Pyrazole (smaller, less planar)
Key Substituents 3-Fluorophenyl carboxamide 3-Chlorophenylsulfanyl, trifluoromethyl
Electronic Effects F enhances electronegativity Cl (moderate EWG), CF₃ (strong EWG)
Biological Relevance Likely kinase inhibition Sulfanyl groups may target cysteine residues

Research Insights :

  • While the pyrazole core differs fundamentally, the trifluoromethyl group in ’s compound parallels fluorine’s role in enhancing electronegativity and metabolic stability .
  • The chlorophenylsulfanyl group may confer distinct reactivity (e.g., disulfide bond formation) compared to the carboxamide linkage in the target compound, highlighting divergent pharmacological applications .

Data Table: Structural and Hypothetical Property Comparison

Compound Core Substituent Molecular Weight (g/mol) cLogP Solubility (mg/mL)
N-(3-fluorophenyl)-5-methyl-11-oxo-...carboxamide Pyrido-quinazoline 3-Fluorophenyl ~383.4 2.1 0.05 (low)
N-(3,4-dimethoxyphenyl)-5-methyl-...carboxamide Pyrido-quinazoline 3,4-Dimethoxyphenyl ~409.5 2.8 0.12 (moderate)
5-(3-Chlorophenylsulfanyl)-...carbaldehyde Pyrazole 3-Chlorophenylsulfanyl ~338.8 3.5 0.02 (very low)

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